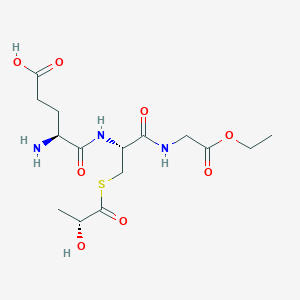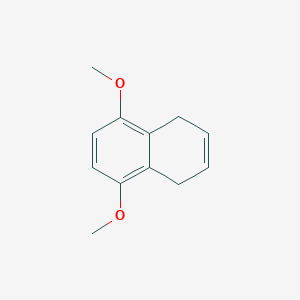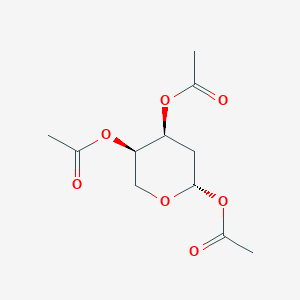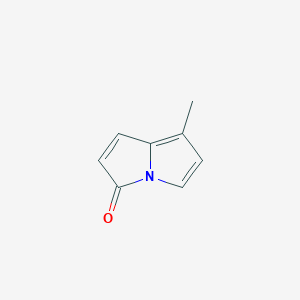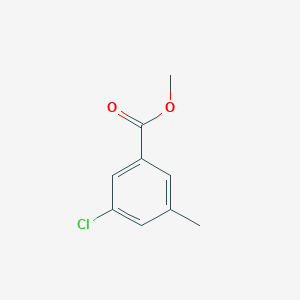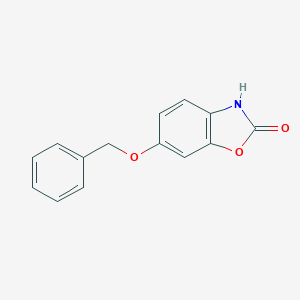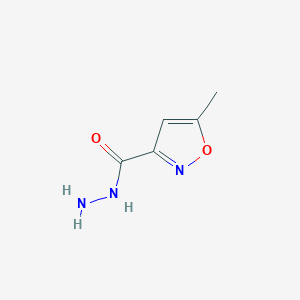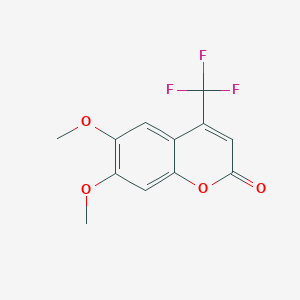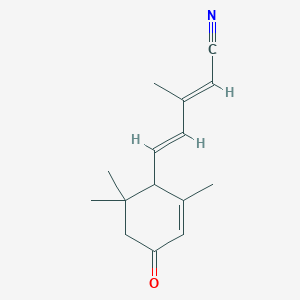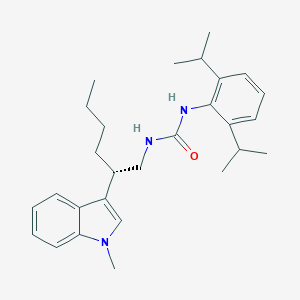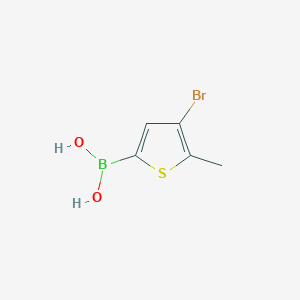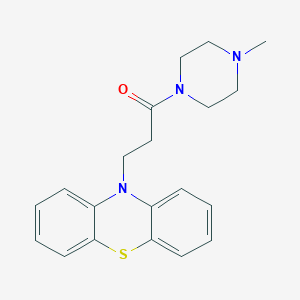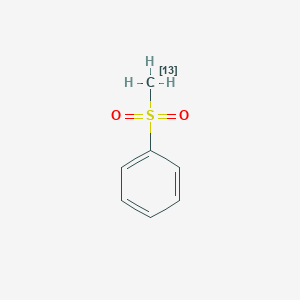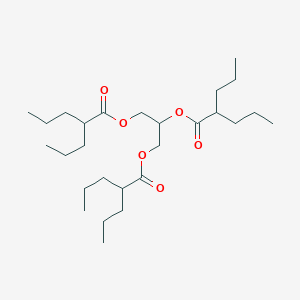
Glyceryl trivalproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl trivalproate is a chemical compound that has been extensively researched due to its potential therapeutic applications. It is a derivative of valproic acid, which is a well-known anticonvulsant and mood stabilizer. Glyceryl trivalproate has been shown to have similar properties to valproic acid, but with improved bioavailability and fewer side effects. In
Wissenschaftliche Forschungsanwendungen
Glyceryl trivalproate has been studied for its potential therapeutic applications in a variety of conditions, including epilepsy, bipolar disorder, and Alzheimer's disease. It has been shown to have anticonvulsant, mood stabilizing, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of glyceryl trivalproate is not fully understood, but it is believed to be similar to that of valproic acid. It is thought to work by increasing the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. It may also have other effects on neurotransmitter systems, such as the glutamate system.
Biochemische Und Physiologische Effekte
Glyceryl trivalproate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures. It has also been shown to have anti-inflammatory and antioxidant properties, which may help to protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using glyceryl trivalproate in lab experiments is its improved bioavailability compared to valproic acid. It is also less likely to cause side effects, which can be a limiting factor in some experiments. However, its high viscosity can make it difficult to work with, and it may not be suitable for some types of experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with glyceryl trivalproate. One area is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties. Another area is its potential use in combination with other drugs for the treatment of epilepsy and bipolar disorder. Additionally, more research could be done to fully understand its mechanism of action and to identify other potential therapeutic applications.
Synthesemethoden
The synthesis of glyceryl trivalproate involves the reaction of glycerol with valproic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a viscous liquid that is soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
146356-76-5 |
|---|---|
Produktname |
Glyceryl trivalproate |
Molekularformel |
C27H50O6 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
2,3-bis(2-propylpentanoyloxy)propyl 2-propylpentanoate |
InChI |
InChI=1S/C27H50O6/c1-7-13-21(14-8-2)25(28)31-19-24(33-27(30)23(17-11-5)18-12-6)20-32-26(29)22(15-9-3)16-10-4/h21-24H,7-20H2,1-6H3 |
InChI-Schlüssel |
GNEIIXKXKQGWGU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)OC(=O)C(CCC)CCC |
Kanonische SMILES |
CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)OC(=O)C(CCC)CCC |
Andere CAS-Nummern |
146356-76-5 |
Synonyme |
glyceryl trivalproate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



